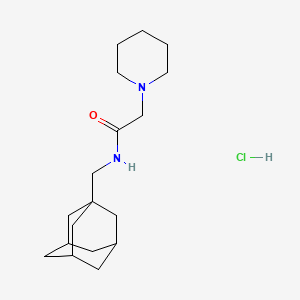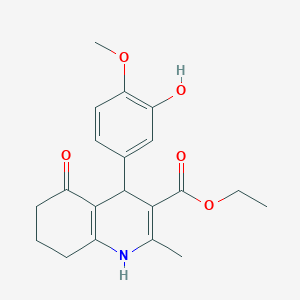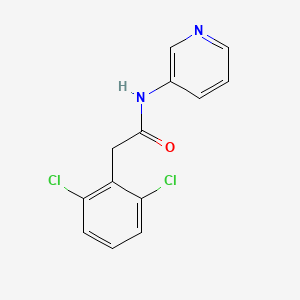
2-(2,6-DICHLOROPHENYL)-N-(3-PYRIDINYL)ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-DICHLOROPHENYL)-N-(3-PYRIDINYL)ACETAMIDE is an organic compound characterized by the presence of a dichlorophenyl group and a pyridinyl group attached to an acetamide moiety
作用機序
Target of Action
Similar compounds such as diclofenac target thecyclooxygenase (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are mediators of inflammation .
Mode of Action
It’s likely that it acts similarly to diclofenac, which inhibits the cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins . This results in decreased inflammation and pain.
Biochemical Pathways
Diclofenac, a similar compound, affects theprostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, it reduces the production of prostaglandins, which are involved in mediating inflammation, pain, and fever .
Pharmacokinetics
Diclofenac, a similar compound, is known to be100% absorbed after oral administration , but due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . Food has no significant effect on the extent of Diclofenac absorption .
Result of Action
Diclofenac, a similar compound, is known to haveanalgesic, anti-inflammatory, and antipyretic properties . By inhibiting the production of prostaglandins, it can reduce inflammation, pain, and fever .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2,6-dichlorophenyl)-N-3-pyridinylacetamide. For instance, the degradation efficiency of Diclofenac, a similar compound, is higher under acidic conditions than in neutral and alkaline media .
将来の方向性
生化学分析
Biochemical Properties
The compound 2-(2,6-dichlorophenyl)-N-3-pyridinylacetamide interacts with various enzymes and proteins. For instance, it has been found to inhibit the Carbonyl Reductase enzyme, which plays a role in resistance to anticancer treatment .
Cellular Effects
The effects of 2-(2,6-dichlorophenyl)-N-3-pyridinylacetamide on cells are significant. It has been shown to suppress pain responses in rats in a dose-dependent manner . It also reduces knee joint swelling in rabbit arthritis models .
Molecular Mechanism
The molecular mechanism of 2-(2,6-dichlorophenyl)-N-3-pyridinylacetamide involves its interaction with biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,6-dichlorophenyl)-N-3-pyridinylacetamide change over time. It has been observed that the compound exerts its long-lasting and potent anti-inflammatory effect by sustainable release of DF in the knee joint tissues .
Dosage Effects in Animal Models
The effects of 2-(2,6-dichlorophenyl)-N-3-pyridinylacetamide vary with different dosages in animal models. A single intra-articular injection of the compound was shown to exert analgesic and anti-inflammatory effects for 28 days in non-clinical pharmacological studies .
Metabolic Pathways
It is known that the compound undergoes bioactivation by cytochrome P450 oxidation to chemically reactive metabolites .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-DICHLOROPHENYL)-N-(3-PYRIDINYL)ACETAMIDE typically involves the reaction of 2,6-dichlorobenzoyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-(2,6-DICHLOROPHENYL)-N-(3-PYRIDINYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-(2,6-DICHLOROPHENYL)-N-(3-PYRIDINYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
類似化合物との比較
Similar Compounds
2-(2,6-DICHLOROPHENYL)-N-(4-PYRIDINYL)ACETAMIDE: Similar structure but with the pyridinyl group in the 4-position.
2-(2,6-DICHLOROPHENYL)-N-(2-PYRIDINYL)ACETAMIDE: Similar structure but with the pyridinyl group in the 2-position.
Uniqueness
2-(2,6-DICHLOROPHENYL)-N-(3-PYRIDINYL)ACETAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
特性
IUPAC Name |
2-(2,6-dichlorophenyl)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-11-4-1-5-12(15)10(11)7-13(18)17-9-3-2-6-16-8-9/h1-6,8H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLZITWPQGGOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5220642.png)
![methyl 4,5-dimethyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5220649.png)
![2-fluoro-N-{[5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5220656.png)
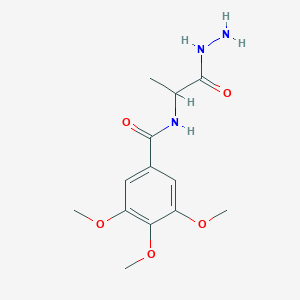
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5220660.png)
![1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5220661.png)
![N-[4-[[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrobromide](/img/structure/B5220665.png)
![N-(2,3-dichlorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5220672.png)
![1-[4-(2-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B5220677.png)
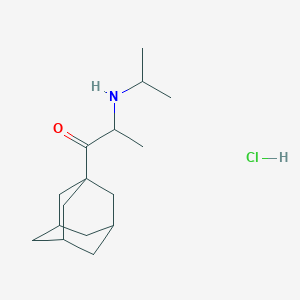
![3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2-FLUORO-5-METHYLPHENYL)BENZAMIDE](/img/structure/B5220697.png)
